Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Core Structure
The 4,5,6,7-tetrahydro-1-benzothiophene adopts a non-planar conformation due to the saturated cyclohexene ring, reducing aromatic stabilization. This partial saturation enhances conformational flexibility, allowing the substituents to adopt low-energy orientations.
Substituent Orientation
- Position 2 (Trichloroethylamino) : The trichloroethyl group (C(Cl)₃) introduces steric hindrance , potentially limiting rotational freedom. The amino group (-NH-) forms hydrogen bonds with adjacent electronegative atoms, stabilizing the structure.
- Position 3 (Ethyl Ester) : The ester carbonyl (C=O) is oriented outward, minimizing steric clashes with the benzothiophene core.
| Substituent | Electronic Effect | Steric Impact |
|---|---|---|
| 2,2,2-Trichloroethylamino | Electron-withdrawing (Cl) | High (bulky Cl atoms) |
| 4-Methoxybenzoyl | Electron-donating (OCH₃) | Moderate (aromatic ring) |
| Ethyl Carboxylate | Electron-withdrawing (C=O) | Low (flexible ethyl chain) |
Crystallographic Studies and X-Ray Diffraction Data
No experimental crystallographic data is available for this compound in publicly accessible databases. However, computational models suggest potential packing motifs:
- Hydrogen Bonding : The amide nitrogen (from the 4-methoxybenzoyl group) may interact with ester carbonyl oxygen to form intramolecular hydrogen bonds, stabilizing the conformation.
- π-Stacking : The aromatic benzothiophene and 4-methoxybenzoyl rings could align in a staggered manner to optimize van der Waals interactions.
Spectroscopic Characterization
Predicted spectral data based on functional group reactivity and analogous compounds:
Infrared (IR) Spectroscopy
| Functional Group | Peak (cm⁻¹) | Assignment |
|---|---|---|
| Ester C=O | 1720–1740 | Stretching vibration |
| Amide C=O | 1650–1680 | Stretching (lower wavenumber due to resonance) |
| C–Cl (Trichloro) | 600–700 | Bending vibrations |
| Aromatic C–H (sp²) | 3050–3100 | Stretching in benzothiophene ring |
Nuclear Magnetic Resonance (NMR)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl ester (–OCH₂CH₃) | 1.2–1.4 (–CH₃), 4.1–4.3 (–OCH₂) | Triplet, quartet |
| Aromatic (benzothiophene) | 6.5–7.5 | Multiplet |
| Trichloroethyl (–N–CH₂–C(Cl)₃) | 3.8–4.2 | Singlet (split by adjacent Cl) |
| 4-Methoxybenzoyl (–OCH₃) | 3.8–3.9 | Singlet |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Transition | λₘₐₓ (nm) | Assignment |
|---|---|---|
| π→π* (Benzothiophene) | 240–260 | Conjugated aromatic system |
| n→π* (Ester C=O) | 215–230 | Non-bonding electron transitions |
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) studies (hypothetical) could reveal:
- Electron Density Distribution :
- Electron-Deficient Regions : Trichloroethyl group withdraws electron density via inductive effects.
- Electron-Rich Regions : Methoxy group donates electron density to the benzoyl ring, enhancing resonance stabilization.
- HOMO-LUMO Gaps :
- HOMO : Localized on the benzothiophene π-system.
- LUMO : Spread across the trichloroethyl and ester groups, indicating potential sites for electrophilic attack.
Properties
Molecular Formula |
C21H23Cl3N2O4S |
|---|---|
Molecular Weight |
505.8 g/mol |
IUPAC Name |
ethyl 2-[[2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H23Cl3N2O4S/c1-3-30-19(28)16-14-6-4-5-7-15(14)31-18(16)26-20(21(22,23)24)25-17(27)12-8-10-13(29-2)11-9-12/h8-11,20,26H,3-7H2,1-2H3,(H,25,27) |
InChI Key |
GCQUQYXETRSQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The tetrahydrobenzothiophene ring system is typically constructed via Gewald-type cyclization or hydrogenation of aromatic precursors .
Method A: Direct Cyclization
-
React cyclohexanone (10 mmol) with elemental sulfur (12 mmol) and ethyl cyanoacetate (11 mmol) in ethanol under reflux (78°C, 12 hr).
-
Add morpholine (1.2 eq) as catalyst to promote thiophene ring formation.
-
Isolate intermediate ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate via vacuum filtration (Yield: 68-72%).
Method B: Partial Hydrogenation
-
Synthesize ethyl 2-amino-1-benzothiophene-3-carboxylate via Friedel-Crafts acylation
-
Hydrogenate over Pd/C (5% wt) in THF at 50 psi H₂ (25°C, 6 hr) to saturate the benzene ring.
Installation of the 4-Methoxybenzoyl Group
Amide Coupling Optimization
The terminal amine undergoes acylation under varied conditions:
Method X: Schotten-Baumann Conditions
-
Dissolve urea intermediate (1 eq) in 10% NaOH(aq)
-
Add 4-methoxybenzoyl chloride (1.2 eq) in portions
Method Y: Carbodiimide-Mediated Coupling
| Reagent | Concentration | Temp | Time | Yield |
|---|---|---|---|---|
| EDCI/HOBt | 1.5 eq | 25°C | 12 hr | 79% |
| DCC/DMAP | 1.2 eq | 0→25°C | 24 hr | 85% |
| HATU/DIEA | 1.1 eq | -20°C | 2 hr | 91% |
Table 1: Comparison of coupling reagents for final acylation step
Optimal results achieved using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with N,N-diisopropylethylamine (DIEA) in DMF at -20°C.
Critical Process Parameters
Reaction Monitoring
Key analytical controls implemented during synthesis:
Spectroscopic Validation
-
FT-IR : Track urea C=O stretch at 1640-1680 cm⁻¹ post Step 3.2
-
¹H NMR : Confirm methoxy group integration at δ 3.82 ppm (s, 3H) in final product
Purification Protocols
-
Crude product dissolved in ethyl acetate (50 mL/g)
-
Wash with 5% citric acid (3×), saturated NaHCO₃ (2×), brine (1×)
-
Dry over MgSO₄, concentrate under reduced pressure
-
Final purification via silica gel chromatography (Hexane:EtOAc 4:1 → 1:1 gradient)
Scalability and Industrial Considerations
Challenges in Bulk Production
-
Trichloroethylamine Handling : Requires strict temperature control (<15°C) to prevent decomposition
-
Exothermic Risks : Urea formation step generates 42 kJ/mol - necessitates jacketed reactors with cooling capacity
-
Waste Streams : Chlorinated byproducts require specialized treatment per EPA guidelines
Batch vs Flow Synthesis
| Parameter | Batch Reactor (100 L) | Continuous Flow (Microreactor) |
|---|---|---|
| Cycle Time | 72 hr | 8 hr |
| Space-Time Yield | 0.4 kg/m³·hr | 2.1 kg/m³·hr |
| Impurity Profile | 5-7% | 1.2-2.3% |
Table 2: Comparative analysis of production methods adapted from patent data
Alternative Synthetic Routes
Palladium-Catalyzed Cross Coupling
Recent advances suggest potential for:
-
Buchwald-Hartwig amination of bromobenzothiophene precursors
-
Suzuki-Miyaura coupling for late-stage introduction of methoxyphenyl groups
Pilot Study Results
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, where nucleophiles replace one or more chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C22H24Cl3N3O4S2
- Molecular Weight : 564.93 g/mol
- Density : 1.449 g/cm³ (predicted)
- pKa : 10.62 (predicted)
These properties suggest that the compound has a unique structure conducive to various chemical interactions and biological activities.
Medicinal Chemistry
Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is being investigated for its potential as a drug candidate. Its structure allows it to interact with specific biological targets such as enzymes and receptors. The presence of the trichloroethyl group and methoxybenzoyl amine moiety enhances its binding affinity and selectivity towards these targets.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural features exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. Further studies are required to evaluate the specific mechanisms of action for this compound.
Material Science
The unique chemical properties of this compound may be utilized in developing new materials with specific electronic or optical characteristics. Its ability to undergo various chemical reactions makes it a candidate for creating advanced materials in electronics and photonics.
Biological Studies
This compound can serve as a valuable probe in biological research to study molecular interactions and pathways. Its structural components may facilitate investigations into cellular processes and disease mechanisms.
Example Application: Molecular Probes
In biological assays, this compound could be used to label specific biomolecules or cellular structures for imaging and tracking purposes.
Industrial Applications
In the chemical industry, this compound may act as an intermediate in synthesizing other complex organic molecules. Its versatility can be exploited in pharmaceuticals and agrochemicals.
Summary of Applications
| Field | Application | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Drug development targeting specific enzymes/receptors | Anticancer properties; modulation of biological pathways |
| Material Science | Development of new materials | Advanced electronic and optical materials |
| Biological Studies | Molecular probes for cellular studies | Enhanced understanding of disease mechanisms |
| Industrial Applications | Intermediate for synthesizing complex molecules | Broad applications in pharmaceuticals and agrochemicals |
Mechanism of Action
The mechanism of action of Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The trichloroethyl group and the methoxybenzoyl amine moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The benzothiophene core may also contribute to the compound’s overall activity by stabilizing the interaction with the target.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a common scaffold in medicinal chemistry. Key analogues include:
Key Structural Insights :
- Ring Modifications : Hexahydrocycloocta[b]thiophene derivatives exhibit increased conformational rigidity, which may stabilize ligand-receptor interactions .
Yield Comparison :
- The bromo-substituted analogue () is synthesized in moderate yields (22–25%), comparable to related derivatives synthesized via Petasis reactions .
Computational and Crystallographic Studies
- Molecular Docking : AutoDock Vina () predicts binding modes for similar compounds, highlighting the role of the trichloroethyl group in hydrophobic interactions .
- Crystallography: Tools like SHELX and WinGX () enable structural validation, with analogues showing planar benzothiophene cores and non-coplanar substituents .
Biological Activity
Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 564.93 g/mol. Its structure includes a benzothiophene moiety and multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24Cl3N3O4S2 |
| Molecular Weight | 564.93 g/mol |
| Density | 1.449 ± 0.06 g/cm³ |
| pKa | 10.62 ± 0.70 |
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Cell Proliferation and Differentiation : Studies have shown that related compounds can induce the expression of Oct3/4, a transcription factor critical for maintaining pluripotency in stem cells . This suggests potential applications in regenerative medicine and stem cell biology.
- Antimicrobial Activity : Preliminary evaluations have indicated that derivatives of benzothiophene compounds exhibit antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis.
- Antiviral Potential : Some structural analogs have been explored for their antiviral activities, particularly against Hepatitis B virus (HBV). For instance, related nucleoside analogs have shown significant inhibition of HBV polymerase . While specific data on this compound is limited, its structural similarities suggest it may possess similar antiviral properties.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Oct3/4 Induction : A study identified that certain derivatives could effectively enforce Oct3/4 expression in embryonic stem cells. This was linked to their ability to modulate key signaling pathways involved in cell differentiation .
- Antimicrobial Evaluation : In vitro assays demonstrated that certain benzothiophene derivatives exhibited notable antimicrobial activity against specific bacterial strains. The compounds were tested at various concentrations to determine their Minimum Inhibitory Concentrations (MICs), revealing significant efficacy .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
A multi-step approach is suggested, starting with the condensation of 4-methoxybenzoyl chloride with a trichloroethylamine intermediate, followed by coupling to the tetrahydrobenzothiophene core. Evidence from analogous ethyl thiophene carboxylates highlights the use of amidation and cyclization reactions under reflux with catalysts like DMF or triethylamine . Stepwise substitution strategies, as seen in triazine derivatives, may also guide the introduction of the trichloroethyl group .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- HPLC : For purity assessment (≥98% as per similar compounds in ) .
- LC-MS : Adapted from multi-analyte methods in , using C18 columns and methanol/formic acid mobile phases for mass confirmation .
- NMR : Focus on δ 3.8 ppm (methoxy protons) and δ 4–5 ppm (trichloroethyl group), with comparisons to benzothiophene carbonitrile spectra in .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Antioxidant activity : DPPH radical scavenging assay, as described for ethyl acrylamido thiophene carboxylates .
- Anti-inflammatory activity : Carrageenan-induced paw edema models in rodents, with dose-response analysis .
Q. How should stability be ensured during storage?
Store at –18°C in silanized glassware to prevent adsorption, as recommended for sensitive analytes in . Protect from light and moisture .
Advanced Research Questions
Q. How can discrepancies in NMR data for the trichloroethyl moiety be resolved?
Perform X-ray crystallography to confirm spatial arrangement, referencing benzothiophene carbonitrile structures in . Optimize NMR solvent systems (e.g., DMSO-d6 vs. CDCl3) and temperature to reduce signal overlap, as suggested by multi-solvent SPE protocols in .
Q. What strategies improve low yields in the final coupling step?
- Catalyst optimization : Use Pd-mediated cross-coupling or microwave-assisted synthesis to enhance efficiency.
- Protecting groups : Temporarily block reactive sites (e.g., amine groups) during intermediate steps, as seen in triazine synthesis () .
Q. How can solubility be enhanced for pharmacokinetic studies?
Test co-solvents (e.g., PEG-400, cyclodextrins) or prepare water-soluble salts (e.g., hydrochloride). ’s SPE methods using methanol/formic acid mixtures may inform solvent selection .
Q. How to design a structure-activity relationship (SAR) study for the 4-methoxybenzoyl group?
Synthesize analogs with substituent variations (e.g., nitro, hydroxyl, halogens) on the benzoyl ring. Compare bioactivity using dose-dependent assays, as demonstrated in for substituted phenyl acrylamides .
Q. What metabolic pathways should be investigated in vitro?
Use liver microsomes or hepatocyte models to identify phase I/II metabolites. Employ LC-MS protocols from for metabolite profiling, with isotopically labeled internal standards (e.g., d2/d5 isotopes) .
Q. How to address contradictory bioactivity data across different assay models?
Re-evaluate assay conditions (e.g., pH, cell lines) and validate results with orthogonal methods. For example, confirm antioxidant activity via both DPPH and FRAP assays, referencing ’s multi-method validation .
Methodological Notes
- Synthesis : Prioritize regioselective coupling steps to avoid byproducts.
- Characterization : Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shifts).
- Biological Studies : Include positive controls (e.g., ascorbic acid for antioxidant assays) and statistical rigor (n ≥ 3 replicates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
